molecular formula C13H19N3O2 B8514462 2-Propanol, 1-[(1-methylethyl)amino]-3-(pyrazolo[1,5-a]pyridin-4-yloxy)- CAS No. 141032-68-0

2-Propanol, 1-[(1-methylethyl)amino]-3-(pyrazolo[1,5-a]pyridin-4-yloxy)-

Cat. No. B8514462
M. Wt: 249.31 g/mol
InChI Key: PKWHUMMDBOOVBE-UHFFFAOYSA-N
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Patent
US05202334

Procedure details

Then, the Compound (6) is reacted with isopropylamine to produce 1-(isopropylamino)-3-(pyrazolo[1,5-a]pyrid-4-yloxy)-2-propanol (A), with approximately quantitative yields being achieved.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[N:5]2[CH:6]=[CH:7][CH:8]=[C:9]([O:10][CH2:11][CH:12]3[O:14][CH2:13]3)[C:4]2=[CH:3][CH:2]=1.[CH:15]([NH2:18])([CH3:17])[CH3:16]>>[CH:15]([NH:18][CH2:13][CH:12]([OH:14])[CH2:11][O:10][C:9]1[C:4]2[N:5]([N:1]=[CH:2][CH:3]=2)[CH:6]=[CH:7][CH:8]=1)([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C2N1C=CC=C2OCC2CO2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NCC(COC=1C=2N(C=CC1)N=CC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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